N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide

Description

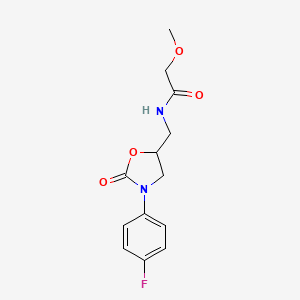

N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide is a synthetic oxazolidinone derivative characterized by a 4-fluorophenyl group at position 3 of the oxazolidinone core and a 2-methoxyacetamide side chain at position 5 (). Oxazolidinones are a class of antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c1-19-8-12(17)15-6-11-7-16(13(18)20-11)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYUTGWZOMSFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Attachment of the Methoxyacetamide Moiety: The final step involves the coupling of the oxazolidinone intermediate with methoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Compounds

Structural Modifications and Key Analogs

The oxazolidinone scaffold allows for extensive modifications at the phenyl ring (position 3) and the side chain (position 5). Below is a comparative analysis of structurally related compounds:

Antibacterial Efficacy

- Linezolid: Exhibits MIC90 values of 1–4 µg/mL against MRSA and VRE. Its morpholino group facilitates binding to ribosomal targets .

- Sutezolid: Demonstrates superior activity against Mycobacterium tuberculosis (MIC90: 0.5 µg/mL) due to enhanced cellular uptake via thiomorpholino .

- Ranbezolid : Shows 60–80% biofilm reduction in MRSA (vs. 40–50% for Linezolid), attributed to nitrofuran-mediated disruption .

Pharmacokinetic Properties

- Methoxy vs. Morpholino Groups: The methoxy group in the target compound may reduce plasma protein binding compared to Linezolid’s morpholino, enhancing free drug availability .

- Thiomorpholino vs. Morpholino: Sutezolid’s thiomorpholino substitution increases half-life (t1/2: 6–8 h vs. 4–5 h for Linezolid) due to slower hepatic clearance .

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide, a synthetic organic compound classified within the oxazolidinone family, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 954642-38-7

- Molecular Formula : C₁₃H₁₅F N₂O₄

- Molecular Weight : 295.27 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : Utilizes nucleophilic aromatic substitution where a fluorinated aromatic compound reacts with a suitable nucleophile.

- Attachment of Methoxyacetamide Moiety : The final step involves coupling the oxazolidinone intermediate with methoxyacetyl chloride in the presence of a base.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways.

Antimicrobial Properties

Research has indicated that compounds within the oxazolidinone class exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Anticancer Activity

This compound has been studied for its potential anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.

Research Findings

A review of recent literature highlights several important findings regarding this compound:

- In Vitro Studies : Various in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

- Toxicology Profiles : Toxicological assessments have been conducted to evaluate the safety profile of this compound. It was found to have a favorable safety margin in preclinical models, which is crucial for its advancement towards clinical trials .

- Pharmacokinetics : Studies on the pharmacokinetics of this compound indicate that it is well absorbed and has a suitable half-life for therapeutic applications .

Case Studies

Several case studies have been documented where derivatives of oxazolidinones similar to this compound were utilized in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy | Showed significant inhibition of MRSA strains |

| Study B | Assess anticancer activity | Induced apoptosis in breast cancer cell lines |

| Study C | Toxicological evaluation | Demonstrated low toxicity in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.